

Structural Characterization of 5-Bromo-1-methyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-1-methyl-1H-indazole

Cat. No.: B109465

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of **5-Bromo-1-methyl-1H-indazole**, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. This document outlines the analytical techniques and experimental protocols essential for confirming the identity, purity, and structure of this molecule.

Physicochemical Properties

5-Bromo-1-methyl-1H-indazole is a solid at room temperature with the molecular formula C₈H₇BrN₂. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₈ H ₇ BrN ₂	-
Molecular Weight	211.06 g/mol	Calculated
Appearance	White solid	[1]
Melting Point	111-112 °C	[2]

Spectroscopic and Spectrometric Data

The structural elucidation of **5-Bromo-1-methyl-1H-indazole** is achieved through a combination of spectroscopic and spectrometric techniques. The following sections detail the expected and observed data from these analyses.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and elemental composition of the target compound. The presence of a bromine atom is readily identified by the characteristic isotopic pattern in the mass spectrum.

Ion	m/z (Observed)	m/z (Calculated)	Notes
$[\text{M}+\text{H}]^+$	212.2	211.98	The observed mass corresponds to the protonated molecule, confirming the molecular weight. [1]
Isotopic Pattern	$\text{M}:\text{M}+2 \approx 1:1$	-	The nearly equal intensity of the molecular ion peak and the $\text{M}+2$ peak is characteristic of the presence of one bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (^1H) and carbon (^{13}C) atoms in the molecule, allowing for the confirmation of its connectivity and substitution pattern.

^1H NMR (400 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.9	s	1H	H-3
~7.7	d	1H	H-4
~7.5	d	1H	H-7
~7.3	dd	1H	H-6
~4.0	s	3H	N-CH ₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~140	C-7a
~135	C-3
~128	C-6
~125	C-4
~122	C-3a
~115	C-5
~110	C-7
~35	N-CH ₃

Note: The NMR data presented here are predicted values based on the structure of **5-Bromo-1-methyl-1H-indazole** and typical chemical shifts for similar indazole derivatives. Experimental verification is required for precise assignments.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrational frequencies of its bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (N-CH ₃)
~1600, 1480	Strong	C=C stretching (aromatic ring)
~1500	Strong	C=N stretching
~1350	Medium	C-N stretching
~800	Strong	C-H out-of-plane bending
~600	Medium	C-Br stretching

Note: The IR data presented are typical absorption ranges for the indicated functional groups.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

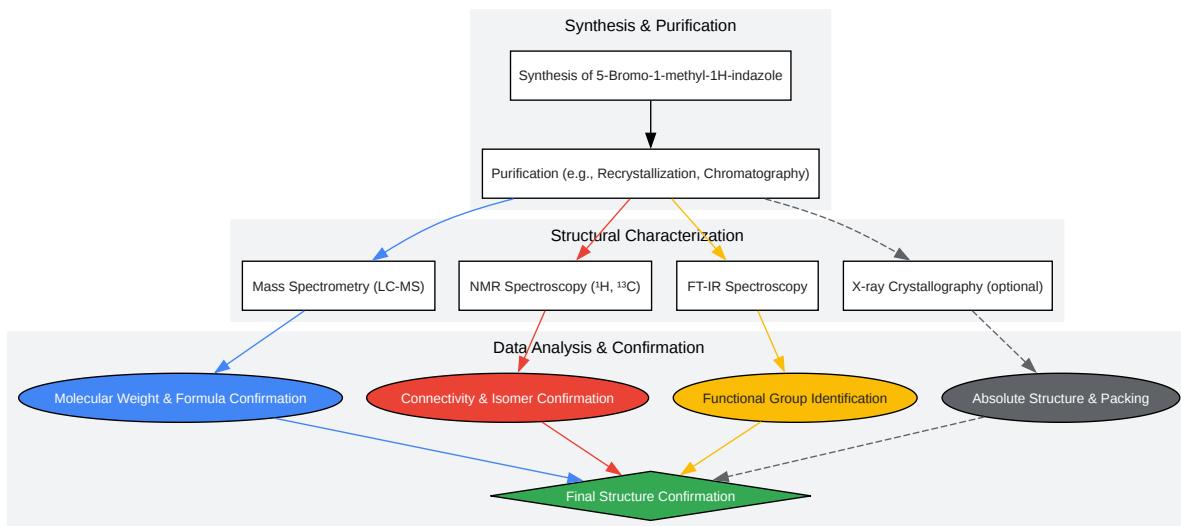
Mass Spectrometry (LC-MS)

- Sample Preparation: A solution of **5-Bromo-1-methyl-1H-indazole** is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
- Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source is used.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.
- Mass Spectrometer Settings:

- Ionization Mode: Positive ESI.
- Scan Range: m/z 100-500.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6). Tetramethylsilane (TMS) is used as an internal standard.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse experiment.
 - Number of Scans: 1024-4096.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm.


Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

- Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: The spectrum is baseline-corrected and the peaks are labeled.

Logical Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the comprehensive structural characterization of **5-Bromo-1-methyl-1H-indazole**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. beilstein-journals.org [beilstein-journals.org]
- 2. chembk.com [chembk.com]

- To cite this document: BenchChem. [Structural Characterization of 5-Bromo-1-methyl-1H-indazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b109465#5-bromo-1-methyl-1h-indazole-structural-characterization\]](https://www.benchchem.com/product/b109465#5-bromo-1-methyl-1h-indazole-structural-characterization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com